4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine

Catalog No.
S642697
CAS No.
213473-00-8
M.F
C12H9BrN4
M. Wt
289.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine

CAS Number

213473-00-8

Product Name

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine

IUPAC Name

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

InChI

InChI=1S/C12H9BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-6,16H,(H2,14,15,17)

InChI Key

PKQJCYXKRNGUKQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N

Synonyms

2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-, 4-(5-Bromo-1H-indol-3-yl)-2-pyrimidinamine, meridianin C

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N

Natural Product

4-(5-Bromo-1H-indol-3-yl)pyrimidin-2-amine, also known as Meridianin C, is a natural product isolated from the marine colonial tunicate Aplidium meridianum. PubChem:

Potential Biological Activity

Studies have investigated Meridianin C for potential antidiabetic properties. In vitro studies suggest it may increase cellular glucose uptake. Bio-protocol: However, more research is needed to understand its mechanisms and potential applications.

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, also known as Meridianin C, is a naturally occurring compound derived from the marine colonial tunicate Aplidium meridianum. This compound features a bicyclic structure that consists of an indole ring and a pyrimidine ring. The indole ring has a bromine atom substituted at the fifth position, while an amine group is attached to the second position of the pyrimidine ring. The molecular formula for this compound is C₁₂H₉BrN₄, with a molecular weight of approximately 289.13 g/mol .

The unique combination of functional groups—indole, pyrimidine, amine, and bromine—has sparked interest in its potential biological activities, particularly in pharmacological research .

Involving 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine have not been extensively documented, it is likely to participate in nucleophilic substitution reactions due to the presence of the bromine atom. Such reactions are common in organic chemistry and can be utilized to modify the compound's structure for various applications. For example, the bromine can be replaced with other nucleophiles, leading to derivatives with potentially enhanced biological properties.

Due to its biological activities, 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine has potential applications in several fields:

  • Pharmaceutical Development: As a candidate for antidiabetic and anticancer drugs.
  • Biochemical Research: Useful in studies investigating glucose metabolism and cancer cell apoptosis.

The compound's unique structure may also make it suitable for developing new materials in medicinal chemistry.

Several compounds share structural or functional similarities with 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityNotable Activity
Meridianin AIndole and pyrimidine ringsAnticancer properties
5-BromoindoleIndole ringAntimicrobial activity
Pyrimidin-2-aminesPyrimidine coreVarious biological activities

Uniqueness: The key distinguishing feature of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine is its specific bromination pattern on the indole ring combined with the amine functionality on the pyrimidine ring, which may contribute to its unique biological properties compared to other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

288.00106 g/mol

Monoisotopic Mass

288.00106 g/mol

Heavy Atom Count

17

Wikipedia

Meridianin C

Dates

Modify: 2023-08-15

Anti‑survival and pro‑apoptotic effects of meridianin C derivatives on MV4‑11 human acute myeloid leukemia cells

Hyorim Cho, Anil Kumar Yadav, Youngrok Do, Mihwa Heo, David Bishop-Bailey, Jinho Lee, Byeong-Churl Jang
PMID: 31789392   DOI: 10.3892/ijo.2019.4925

Abstract

Meridianin C is a marine natural product with anticancer activity. Several meridianin C derivatives (compounds 7a‑j) were recently synthesized, and their inhibitory effects on pro‑viral integration site for Moloney murine leukemia virus (PIM) kinases, as well as their antiproliferative effects on human leukemia cells, were reported. However, the anti‑leukemic effects and mechanisms of action of meridianin C and its derivatives remain largely unknown. The aim of the present study was to investigate the effects of meridianin C and its derivatives on MV4‑11 human acute myeloid leukemia cell growth. The parent compound meridianin C did not markedly affect the viability and survival of MV4‑11 cells. By contrast, MV4‑11 cell viability and survival were reduced by meridianin C derivatives, with compound 7a achieving the most prominent reduction. Compound 7a notably inhibited the expression and activity of PIM kinases, as evidenced by reduced B‑cell lymphoma‑2 (Bcl‑2)‑associated death promoter phosphorylation at Ser112. However, meridianin C also suppressed PIM kinase expression and activity, and the pan‑PIM kinase inhibitor AZD1208 only slightly suppressed the survival of MV4‑11 cells. Thus, the anti‑survival effect of compound 7a on MV4‑11 cells was unrelated to PIM kinase inhibition. Moreover, compound 7a induced apoptosis, caspase‑9 and ‑3 activation and poly(ADP‑ribose) polymerase (PARP) cleavage, but did not affect death receptor (DR)‑4 or DR‑5 expression in MV4‑11 cells. Compound 7a also induced the generation of cleaved Bcl‑2, and the downregulation of myeloid cell leukemia (Mcl)‑1 and X‑linked inhibitor of apoptosis (XIAP) in MV4‑11 cells. Furthermore, compound 7a increased eukaryotic initiation factor (eIF)‑2α phosphorylation and decreased S6 phosphorylation, whereas GRP‑78 expression was unaffected. Importantly, treatment with a pan‑caspase inhibitor (z‑VAD‑fmk) significantly attenuated compound 7a‑induced apoptosis, caspase‑9 and ‑3 activation, PARP cleavage, generation of cleaved Bcl‑2 and downregulation of Mcl‑1 and XIAP in MV4‑11 cells. Collectively, these findings demonstrated the strong anti‑survival and pro‑apoptotic effects of compound 7a on MV4‑11 cells through regulation of caspase‑9 and ‑3, Bcl‑2, Mcl‑1, XIAP, eIF‑2α and S6 molecules.


Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β

Shuwen Han, Chunlin Zhuang, Wei Zhou, Fener Chen
PMID: 33809065   DOI: 10.3390/md19030149

Abstract

Glycogen synthase kinase 3β (GSK-3β) is a widely investigated molecular target for numerous diseases, and inhibition of GSK-3β activity has become an attractive approach for the treatment of diabetes. Meridianin C, an indole-based natural product isolated from marine
, has been reported as a potent GSK-3β inhibitor. In the present study, applying the structural-based optimization strategy, the pyrimidine group of meridianin C was modified by introducing different substituents based on the 2-aminopyrimidines-substituted pyrazolo pyridazine scaffold. Among them, compounds
and
showed a much higher glucose uptake than meridianin C (<5%) and the positive compound 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8, 16%), with no significant toxicity against HepG2 cells at the same time. Furthermore, they displayed good GSK-3β inhibitory activities (IC
= 5.85; 24.4 μM). These results suggest that these meridianin C analogues represent novel lead compounds with therapeutic potential for diabetes.


Meridianin C inhibits the growth of YD-10B human tongue cancer cells through macropinocytosis and the down-regulation of Dickkopf-related protein-3

Nam-Sook Park, Yu-Kyoung Park, Mahesh Ramalingam, Anil Kumar Yadav, Hyo-Rim Cho, Victor Sukbong Hong, Kunal N More, Jae-Hoon Bae, David Bishop-Bailey, Junko Kano, Masayuki Noguchi, Ik-Soon Jang, Kyung-Bok Lee, Jinho Lee, Jong-Soon Choi, Byeong-Churl Jang
PMID: 30246484   DOI: 10.1111/jcmm.13854

Abstract

Meridianin C is a marine natural product known for its anti-cancer activity. At present, the anti-tumour effects of meridianin C on oral squamous cell carcinoma are unknown. Here, we investigated the effect of meridianin C on the proliferation of four different human tongue cancer cells, YD-8, YD-10B, YD-38 and HSC-3. Among the cells tested, meridianin C most strongly reduced the growth of YD-10B cells; the most aggressive and tumorigenic of the cell lines tested. Strikingly, meridianin C induced a significant accumulation of macropinosomes in the YD-10B cells; confirmed by the microscopic and TEM analysis as well as the entry of FITC-dextran, which was sensitive to the macropinocytosis inhibitor amiloride. SEM data also revealed abundant long and thin membrane extensions that resemble lamellipodia on the surface of YD-10B cells treated with meridianin C, pointing out that meridianin C-induced macropinosomes was the result of macropinocytosis. In addition, meridianin C reduced cellular levels of Dickkopf-related protein-3 (DKK-3), a known negative regulator of macropinocytosis. A role for DKK-3 in regulating macropinocytosis in the YD-10B cells was confirmed by siRNA knockdown of endogenous DKK-3, which led to a partial accumulation of vacuoles and a reduction in cell proliferation, and by exogenous DKK-3 overexpression, which resulted in a considerable inhibition of the meridianin C-induced vacuole formation and decrease in cell survival. In summary, this is the first study reporting meridianin C has novel anti-proliferative effects via macropinocytosis in the highly tumorigenic YD-10B cell line and the effects are mediated in part through down-regulation of DKK-3.


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